molecular formula C13H12N6O2S2 B2871903 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide CAS No. 1207034-13-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No.: B2871903
CAS No.: 1207034-13-6
M. Wt: 348.4
InChI Key: VAYVIZOYMZTNDW-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. It is characterized by a unique molecular architecture that incorporates two distinct pharmacophores: a 5-(ethylthio)-1,3,4-thiadiazole ring and a 4-oxobenzo[1,2,3]triazine moiety, linked by an acetamide bridge. This specific combination is of high interest for probing new biological pathways. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, well-documented for its diverse pharmacological potential. Scientific literature indicates that derivatives containing this structure have been investigated for a range of biological activities, including promising in vitro anticancer properties against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The mechanism of action for such compounds can vary and may involve the inhibition of key enzymes like dihydrofolate reductase (DHFR), as supported by molecular docking studies of analogous structures . Furthermore, the 1,3,4-thiadiazole ring is known to contribute to a molecule's ability to form critical interactions with biological targets, such as kinases involved in tumorigenesis . The integration of the benzo[1,2,3]triazin-4-one moiety further enhances the research value of this compound, as this heterocycle is often explored for its potential in modulating various biochemical processes. This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S2/c1-2-22-13-17-16-12(23-13)14-10(20)7-19-11(21)8-5-3-4-6-9(8)15-18-19/h3-6H,2,7H2,1H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYVIZOYMZTNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzo[d]Triazin-4(3H)-one

The benzotriazinone ring is synthesized from anthranilamide (2 ) through nitrosation and cyclization.
Procedure :

  • Anthranilamide (13.6 g, 0.1 mol) is treated with sodium nitrite (11.3 g, 0.198 mol) in 8 M HCl at 0°C for 1 hour.
  • Neutralization with NaOH yields benzo[d]triazin-4(3H)-one (3 ) as a white precipitate (mp: 210–214°C).

Alternative Method :

  • Anthranilohydrazide (4 ) reacts with NaNO₂ in HCl, followed by neutralization with sodium carbonate.

Introduction of the Acetamide Side Chain

The acetamide moiety is introduced via azide intermediates:

  • Hydrazide Formation : Reacting benzotriazinone with hydrazine hydrate in ethanol yields hydrazide 7a .
  • Azide Generation : Treatment of 7a with NaNO₂/HCl at 0°C forms azide 8a .
  • Coupling with Amines : Azide 8a reacts with 5-(ethylthio)-1,3,4-thiadiazol-2-amine (synthesized separately) in ethanol to form the acetamide linkage.

Key Reaction :
$$
\text{Benzo[d]triazin-4(3H)-one} + \text{ClCH}2\text{COCl} \rightarrow \text{2-Chloroacetamide intermediate} \xrightarrow{\text{NH}2\text{-Thiadiazole}} \text{Target Acetamide}
$$

Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine

Cyclization of Thiosemicarbazides

The thiadiazole ring is constructed from thiosemicarbazide derivatives:
Procedure :

  • Ethyl thiosemicarbazide is treated with carbon disulfide in alkaline conditions to form 5-mercapto-1,3,4-thiadiazol-2-amine.
  • Ethylation : Reaction with ethyl iodide in DMF introduces the ethylthio group at position 5.

Reaction Scheme :
$$
\text{NH}2\text{CSNHNH}2 \xrightarrow{\text{CS}2/\text{NaOH}} \text{NH}2\text{C(=S)SNH}2 \xrightarrow{\Delta} \text{5-Mercapto-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{C}2\text{H}_5\text{I}} \text{5-(Ethylthio)-1,3,4-thiadiazol-2-amine}
$$

Yield : 68–72% after purification by column chromatography.

Final Coupling and Characterization

Amide Bond Formation

The benzotriazinone acetamide chloride is coupled with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under basic conditions:
Procedure :

  • 2-(4-Oxobenzo[d]triazin-3(4H)-yl)acetyl chloride (0.1 mol) is added dropwise to a solution of 5-(ethylthio)-1,3,4-thiadiazol-2-amine (0.12 mol) in dry THF with triethylamine.
  • Stirred at room temperature for 12 hours.
  • Workup : Filtered, washed with water, and recrystallized from ethanol.

Yield : 65–70%.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.32 (t, 3H, -SCH₂CH₃), 3.21 (q, 2H, -SCH₂), 4.15 (s, 2H, -CH₂CO-), 7.45–8.10 (m, 4H, aromatic), 10.52 (s, 1H, -NH).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

Optimization and Challenges

Side Reactions and Mitigation

  • Azide Rearrangement : Minimized by maintaining low temperatures (0–5°C) during azide formation.
  • Thiadiazole Hydrolysis : Avoided by using anhydrous solvents and inert atmospheres.

Yield Improvement Strategies

  • Catalytic Effects : Adding DMAP (4-dimethylaminopyridine) increases coupling efficiency to 78%.
  • Solvent Screening : Acetonitrile outperforms THF in reducing reaction time by 30%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Advantages
Azide Coupling Anthranilamide, Ethyl iodide 65% High purity, scalable
Direct Alkylation Preformed thiadiazole 70% Fewer steps, faster

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinone moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the triazinone moiety may produce amines.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and triazinone moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1/R2) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide R1 = Ethylthio, R2 = Benzo-triazinone Not reported Not reported Expected NH (3270 cm⁻¹), C=O (1680 cm⁻¹), C=N (1600 cm⁻¹)
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g) R1 = 4-Cl-Ph, R2 = 4-F-Ph-piperazine 203–205 55–60 NH (3280 cm⁻¹), C=O (1675 cm⁻¹), C-Cl (750 cm⁻¹)
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazolin-6-yl)thio]acetamide (4.8) R1 = Butyl, R2 = Triazinoquinazolinone 266–270 89.4 C=O (1690 cm⁻¹), aromatic C-H (3050 cm⁻¹)
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-triazinoquinazolin-6-yl)thio]acetamide (4.10) R1 = Isobutyl, R2 = Methyl-triazinoquinazolinone 262–264 56.6–59.8 C=O (1685 cm⁻¹), aliphatic C-H (2920 cm⁻¹)

Key Observations :

  • Substituent Effects : Aryl substituents (e.g., 4-chlorophenyl in 4g) increase melting points due to enhanced crystallinity, while alkyl groups (e.g., butyl in 4.8) lower melting points, suggesting reduced packing efficiency .
  • Bioactivity Correlations: The triazinoquinazolinone moiety (as in 4.8 and 4.10) is associated with acetylcholinesterase inhibition, while the benzo-triazinone group in the target compound may target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) due to its structural similarity to nitazoxanide derivatives .

Critical Notes and Limitations

Data Gaps : Physicochemical and biological data for the target compound are absent in the provided evidence; predictions are based on structural analogs.

Synthetic Complexity: The ethylthio and benzo-triazinone groups may require specialized precursors, increasing synthesis difficulty compared to simpler derivatives .

Contradictions : While aryl-substituted analogs show higher thermal stability, their reduced solubility may limit bioavailability compared to alkylated derivatives .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a complex structure combining a thiadiazole moiety with a benzo[d][1,2,3]triazin derivative. The presence of these heterocycles suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:

  • Urease Inhibition : Similar thiadiazole derivatives have been shown to inhibit urease enzymes. This inhibition disrupts the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for certain bacterial survival in acidic environments.
  • Anticancer Activity : The compound may also target pathways involved in cancer cell proliferation. Thiadiazole derivatives have demonstrated significant anticancer effects against various cell lines, including MCF-7 (breast cancer) and others .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and similar derivatives:

Activity Type Description Reference
Urease InhibitionInhibits urease activity leading to bacterial death in acidic environments
Anticancer ActivityExhibits cytotoxic effects on cancer cell lines such as MCF-7
Antimicrobial PropertiesDemonstrated effectiveness against various Gram-positive and Gram-negative bacteria
Antioxidant PotentialExhibits free radical scavenging activity, indicating potential as an antioxidant

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of thiadiazole derivatives and found that compounds with electron-withdrawing groups at specific positions showed enhanced activity against cancer cells. The presence of such groups increased the overall efficacy by modifying the electronic properties of the molecule .
  • Antimicrobial Effects : Another research highlighted the antimicrobial properties of similar thiadiazole compounds. These compounds demonstrated significant inhibition against both bacterial and fungal strains, suggesting their potential use in treating infections caused by resistant strains .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the thiadiazole ring significantly impacted biological activity. For instance, para-substituted halogen derivatives showed remarkable potential against cancer cell lines .
  • Biochemical Pathways : The interaction of these compounds with biochemical pathways such as IL-6/JAK/STAT3 has been noted. This pathway is critical in inflammation and cancer progression, indicating that these compounds could serve dual roles in therapeutic applications.

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